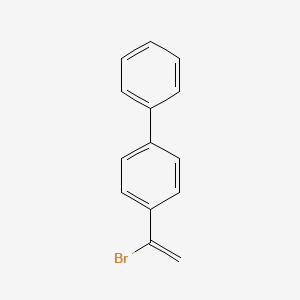
4-(1-Bromoethenyl)-1,1a(2)-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Bromovinyl)-1,1 inverted exclamation mark -biphenyl is an organic compound that features a bromovinyl group attached to a biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Bromovinyl)-1,1 inverted exclamation mark -biphenyl typically involves the bromination of a suitable precursor. One common method is the bromination of deactivated aromatic compounds using N-bromosuccinimide (NBS) in concentrated sulfuric acid . This method provides a practical and commercially viable route for the synthesis of bromo compounds in good yields.
Industrial Production Methods
Industrial production of 4-(1-Bromovinyl)-1,1 inverted exclamation mark -biphenyl may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, concentration, and reaction time are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Bromovinyl)-1,1 inverted exclamation mark -biphenyl can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Addition Reactions: The bromovinyl group can participate in addition reactions with various reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Addition Reactions: Reagents such as hydrogen bromide (HBr) in aprotic solvents like DMPU can be used.
Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while addition reactions can produce different addition products depending on the reagent.
Wissenschaftliche Forschungsanwendungen
4-(1-Bromovinyl)-1,1 inverted exclamation mark -biphenyl has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of novel materials with specific properties.
Pharmaceuticals: It may be used in the synthesis of pharmaceutical intermediates and active compounds.
Biological Research: The compound can be used in studies involving the interaction of brominated compounds with biological systems.
Wirkmechanismus
The mechanism of action of 4-(1-Bromovinyl)-1,1 inverted exclamation mark -biphenyl involves its interaction with various molecular targets and pathways. The bromovinyl group can participate in electrophilic and nucleophilic reactions, leading to the formation of different products. The biphenyl structure provides stability and rigidity, which can influence the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1-Bromovinyl)trimethylsilane: This compound features a trimethylsilyl group instead of a biphenyl structure.
Bromotrimethylsilane: Another brominated compound with a different structural framework.
Uniqueness
4-(1-Bromovinyl)-1,1 inverted exclamation mark -biphenyl is unique due to its combination of a bromovinyl group and a biphenyl structure. This combination imparts specific chemical properties that can be exploited in various applications, making it distinct from other brominated compounds.
Eigenschaften
CAS-Nummer |
154226-66-1 |
|---|---|
Molekularformel |
C14H11Br |
Molekulargewicht |
259.14 g/mol |
IUPAC-Name |
1-(1-bromoethenyl)-4-phenylbenzene |
InChI |
InChI=1S/C14H11Br/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-10H,1H2 |
InChI-Schlüssel |
STCDREJWCNNOBN-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C1=CC=C(C=C1)C2=CC=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















